molecular formula C13H17ClO B8644379 1-(3-Chlorophenyl)-3-methylcyclohexan-1-ol CAS No. 76350-79-3

1-(3-Chlorophenyl)-3-methylcyclohexan-1-ol

Cat. No. B8644379
Key on ui cas rn: 76350-79-3
M. Wt: 224.72 g/mol
InChI Key: VFIQBQAZDAFZKR-UHFFFAOYSA-N
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Patent
US04329518

Procedure details

For example, magnesium turnings (6.4 g, 0.26 mole) were flame-dried, the containing glassware was cooled, and 3-bromochlorobenzene (50 g, 0.26 mole), in 50 ml of diethyl ether was added. As the reaction began, an additional 200 ml of diethyl ether was added, and the reaction mixture was heated under reflux for 0.5 hour. To the refluxing reaction mixture was added dropwise, during a 0.5 hour period, 3-methylcyclohexanone (29.2 g, 0.26 mole) in 100 ml of diethyl ether. Upon complete addition, the reaction mixture was heated under reflux for an additional 0.5 hour, then poured into 500 ml of icewater containing 50 ml of hydrochloric acid. The mixture was extracted with three 200 ml portions of diethyl ether. The combined extract was washed twice with 100 ml portions of an aqueous solution saturated with sodium chloride. After separation, the organic layer was dried over sodium sulfate and filtered. The filtrate was evaporated under reduced pressure to an oil. The oil was purified by distillation using a Kugelrohr distilling system at 85°/0.05 mm for 2.5 hours to give 1-(3-chlorophenyl)-3-methylcyclohexan-1-ol (25 g).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
29.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:4]=[C:5]([Cl:9])[CH:6]=[CH:7][CH:8]=1.[CH3:10][CH:11]1[CH2:16][CH2:15][CH2:14][C:13](=[O:17])[CH2:12]1.Cl>C(OCC)C>[Cl:9][C:5]1[CH:4]=[C:3]([C:13]2([OH:17])[CH2:14][CH2:15][CH2:16][CH:11]([CH3:10])[CH2:12]2)[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
29.2 g
Type
reactant
Smiles
CC1CC(CCC1)=O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the containing glassware was cooled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
To the refluxing reaction mixture
ADDITION
Type
ADDITION
Details
was added dropwise, during a 0.5 hour period
Duration
0.5 h
ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional 0.5 hour
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured into 500 ml of icewater
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 200 ml portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed twice with 100 ml portions of an aqueous solution saturated with sodium chloride
CUSTOM
Type
CUSTOM
Details
After separation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was purified by distillation
DISTILLATION
Type
DISTILLATION
Details
distilling system at 85°/0.05 mm for 2.5 hours
Duration
2.5 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(CC(CCC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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